molecular formula C20H23BrN2O3 B249178 1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine

1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No.: B249178
M. Wt: 419.3 g/mol
InChI Key: OOROARLEQSHTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, and a dimethoxyphenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Piperazine Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Coupling Reaction: The bromobenzyl group is then coupled with the piperazine ring using a nucleophilic substitution reaction.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical studies to understand receptor-ligand interactions and enzyme inhibition.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The dimethoxyphenyl group may enhance the compound’s affinity and specificity for its target. These interactions can modulate signaling pathways, leading to the desired pharmacological or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine is unique due to its combination of functional groups, which impart specific chemical properties and potential applications not found in simpler analogs. The presence of the bromobenzyl group, piperazine ring, and dimethoxyphenyl group allows for diverse chemical reactivity and a wide range of scientific research applications.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

OOROARLEQSHTLT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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